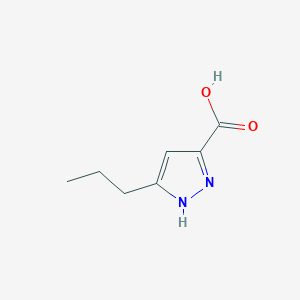

3-propyl-1H-pyrazole-5-carboxylic acid

Description

The exact mass of the compound 3-propyl-1H-pyrazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-propyl-1H-pyrazole-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-propyl-1H-pyrazole-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-propyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-2-3-5-4-6(7(10)11)9-8-5/h4H,2-3H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYPSYPPSHXDFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20350296 | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76424-47-0 | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20350296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Propyl-1H-pyrazole-5-carboxylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RB4C9X44RN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-propyl-1H-pyrazole-5-carboxylic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-propyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-propyl-1H-pyrazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The pyrazole moiety is a key pharmacophore, and understanding the characteristics of its derivatives is crucial for the design of novel therapeutic agents.[1][2][3] This document details the synthesis, physicochemical properties, spectral characteristics, and reactivity of 3-propyl-1H-pyrazole-5-carboxylic acid, offering valuable insights for researchers in the field. The N-methylated analog of this compound is a known intermediate in the synthesis of Sildenafil, highlighting the pharmaceutical relevance of this structural class.[4][5][6][7]

Introduction to the Pyrazole Scaffold

The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is found in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[8] The versatility of the pyrazole scaffold stems from its ability to engage in various non-covalent interactions with biological targets, its metabolic stability, and the synthetic accessibility of its derivatives. Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antibacterial, and antifungal properties.[1][3][9]

Synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid

The most common and versatile method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine or its derivatives.[10][11] For 3-propyl-1H-pyrazole-5-carboxylic acid, the synthesis logically proceeds through the formation of its ethyl ester, ethyl 3-propyl-1H-pyrazole-5-carboxylate, followed by hydrolysis.

Synthesis of Ethyl 2,4-dioxoheptanoate

The precursor 1,3-dicarbonyl compound can be synthesized via a Claisen condensation between ethyl acetate and ethyl pentanoate using a strong base such as sodium ethoxide.

Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

The resulting ethyl 2,4-dioxoheptanoate is then cyclized by reaction with hydrazine hydrate in a suitable solvent like ethanol. The reaction typically proceeds at reflux to afford the pyrazole ring.

Hydrolysis to 3-propyl-1H-pyrazole-5-carboxylic acid

The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved by heating the ester in the presence of an aqueous base, such as sodium hydroxide, followed by acidification to precipitate the carboxylic acid. A similar procedure is used for the synthesis of the N-methylated analog, 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid, from its ethyl ester.[6]

Experimental Protocol: Synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid

Step 1: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

-

To a solution of ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol, add hydrazine hydrate (1 equivalent).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure ethyl 3-propyl-1H-pyrazole-5-carboxylate.

Step 2: Hydrolysis to 3-propyl-1H-pyrazole-5-carboxylic acid

-

Suspend ethyl 3-propyl-1H-pyrazole-5-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-propyl-1H-pyrazole-5-carboxylic acid.

Physicochemical and Spectral Properties

| Property | Value | Source |

| Molecular Formula | C₇H₁₀N₂O₂ | [12] |

| Molecular Weight | 154.17 g/mol | [12] |

| Appearance | Solid | |

| Melting Point | Not available. For the related 3-methylpyrazole-5-carboxylic acid: 236-240 °C. | |

| Boiling Point (Predicted) | 383.1 °C at 760 mmHg | [13] |

| Density (Predicted) | 1.255 g/cm³ | [13] |

| Flash Point (Predicted) | 185.5 °C | [13] |

Spectral Data

-

¹H NMR Spectroscopy : The spectrum is expected to show a characteristic downfield signal for the carboxylic acid proton (around 10-12 ppm), which is often broad.[14] The pyrazole ring proton at the C4 position would appear as a singlet in the aromatic region. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the pyrazole ring.

-

¹³C NMR Spectroscopy : The carbonyl carbon of the carboxylic acid is expected to resonate in the range of 160-180 ppm.[14] The pyrazole ring carbons would appear in the aromatic region, and the three carbons of the propyl group would be observed in the aliphatic region.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a broad O-H stretching band for the carboxylic acid from approximately 2500 to 3500 cm⁻¹.[14] A strong C=O stretching absorption for the carbonyl group would be present around 1710 cm⁻¹.[14] C-H stretching bands for the aromatic and aliphatic protons, as well as C=C and C=N stretching vibrations for the pyrazole ring, would also be observed. An IR spectrum of the related 3-(2-furyl)-1H-pyrazole-5-carboxylic acid shows these characteristic bands.[15]

-

Mass Spectrometry : The mass spectrum would show the molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of OH (M-17) and COOH (M-45).[14]

Reactivity of 3-propyl-1H-pyrazole-5-carboxylic acid

The reactivity of 3-propyl-1H-pyrazole-5-carboxylic acid is dictated by the presence of the pyrazole ring and the carboxylic acid functional group.

Reactions of the Carboxylic Acid Group

-

Esterification : The carboxylic acid can be converted to its corresponding esters through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst.[16][17][18]

-

Amide Formation : The carboxylic acid can be activated, for example, by conversion to an acid chloride with thionyl chloride or oxalyl chloride, and then reacted with an amine to form an amide.[19] This is a common strategy in the synthesis of biologically active pyrazole carboxamides.[1]

-

Reduction : The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride.

Reactions of the Pyrazole Ring

-

N-Alkylation : The pyrazole ring can be alkylated at the N1 position using an alkyl halide in the presence of a base.[9]

-

Electrophilic Substitution : The C4 position of the pyrazole ring is susceptible to electrophilic substitution reactions such as nitration, halogenation, and sulfonation.[20]

Diagram: Reactivity of 3-propyl-1H-pyrazole-5-carboxylic acid

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jocpr.com [jocpr.com]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 11. rsc.org [rsc.org]

- 12. GSRS [precision.fda.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. youtube.com [youtube.com]

- 18. Ester synthesis by esterification [organic-chemistry.org]

- 19. dergipark.org.tr [dergipark.org.tr]

- 20. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole | PPTX [slideshare.net]

An In-depth Technical Guide to the Structure Elucidation of 3-propyl-1H-pyrazole-5-carboxylic acid

Prepared by: Gemini, Senior Application Scientist

Foreword: The Architectural Significance of Pyrazole Carboxylic Acids in Modern Drug Discovery

In the landscape of medicinal chemistry, the pyrazole scaffold is a cornerstone of rational drug design. Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding have established it as a "privileged scaffold" in numerous therapeutic agents.[1] When functionalized with a carboxylic acid, the pyrazole core transforms into a versatile building block, offering a reactive handle for creating amides, esters, and other derivatives essential for modulating pharmacokinetic and pharmacodynamic properties.[2][3] Molecules such as Celecoxib (anti-inflammatory) and Sildenafil (for erectile dysfunction) underscore the therapeutic potential unlocked by this heterocyclic system.[4][5]

This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of a specific, yet representative, member of this class: 3-propyl-1H-pyrazole-5-carboxylic acid . We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of synthesis and spectroscopy. Each analytical step is presented not merely as a procedure, but as an interrogative tool designed to ask specific questions of the molecule, with each answer building upon the last to construct an unassailable structural proof. This document is intended for researchers, scientists, and drug development professionals who require a robust and logical framework for chemical characterization.

The Synthetic Blueprint: Establishing a Structural Hypothesis

The foundation of any structure elucidation is a plausible synthetic pathway. The proposed synthesis provides a strong hypothesis for the final molecular architecture, which is then systematically confirmed or refuted by spectroscopic analysis. A common and efficient method for constructing the pyrazole ring is through the condensation of a 1,3-dicarbonyl compound with hydrazine.

For 3-propyl-1H-pyrazole-5-carboxylic acid (Molecular Formula: C₇H₁₀N₂O₂, Molecular Weight: 154.17 g/mol [6][7]), a logical precursor is ethyl 2,4-dioxoheptanoate. The reaction proceeds via a cyclocondensation mechanism.

Experimental Protocol: Synthesis

-

Precursor Synthesis: Ethyl 2,4-dioxoheptanoate is synthesized by Claisen condensation between ethyl acetate and ethyl pentanoate.

-

Cyclocondensation: To a solution of ethyl 2,4-dioxoheptanoate (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

-

Saponification: After cooling, add an aqueous solution of sodium hydroxide (2.5 equivalents) and heat to reflux for an additional 2 hours to hydrolyze the resulting ester.

-

Isolation: Cool the reaction mixture in an ice bath and acidify with concentrated HCl to a pH of ~3-4.

-

Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and recrystallized from an ethanol/water mixture to yield pure 3-propyl-1H-pyrazole-5-carboxylic acid.

Caption: Synthetic workflow for 3-propyl-1H-pyrazole-5-carboxylic acid.

Mass Spectrometry: Confirming Molecular Identity and Fragmentation

Mass spectrometry (MS) serves two primary functions: first, to confirm the molecular weight of the synthesized compound, and second, to provide fragmentation data that corroborates the proposed connectivity of atoms.

Rationale for Experimental Choice

Electrospray Ionization (ESI) is often preferred for polar, acidic molecules like this one, as it typically produces a strong protonated molecular ion [M+H]⁺ with minimal fragmentation, cleanly confirming the molecular weight. For fragmentation analysis, Electron Impact (EI) ionization is invaluable, providing a reproducible "fingerprint" of the molecule's breakdown pathways.

Expected Mass Spectrum Data

-

ESI-MS (+): A prominent peak at m/z 155.18, corresponding to the [M+H]⁺ ion.

-

EI-MS (70 eV):

-

Molecular Ion [M]⁺: A peak at m/z 154, confirming the molecular weight.

-

Key Fragments: The fragmentation pattern is expected to arise from logical cleavages of the weakest bonds.

-

Loss of COOH: A significant peak at m/z 109, resulting from the loss of the carboxyl radical.

-

Loss of Propyl Group: A peak at m/z 111 from the cleavage of the C-C bond alpha to the pyrazole ring.

-

Ring Cleavage: Pyrazole rings can undergo complex fragmentation, but characteristic losses related to acrylonitrile or acetonitrile are possible.[8][9]

-

-

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol.

-

Instrumentation: Utilize a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer.

-

ESI Mode: Infuse the sample at 5 µL/min. Set capillary voltage to 3.5 kV, cone voltage to 30 V, and source temperature to 120°C. Acquire data in positive ion mode over a range of m/z 50-500.

-

EI Mode: Introduce the sample via a solid probe. Set ionization energy to 70 eV and source temperature to 200°C.

-

Data Analysis: Compare the exact mass measurement from ESI-MS with the calculated mass for C₇H₁₀N₂O₂ to confirm the elemental composition. Analyze the fragmentation pattern from EI-MS to match expected structural fragments.

Infrared Spectroscopy: A Fingerprint of Functional Groups

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 3-propyl-1H-pyrazole-5-carboxylic acid, IR provides definitive evidence for the carboxylic acid and the N-H group of the pyrazole ring.

Expected IR Absorption Bands

The presence of strong hydrogen bonding, particularly the dimerization of the carboxylic acid, dominates the spectrum.

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Characteristics |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Very broad, strong |

| Pyrazole Ring | N-H Stretch | ~3100-3300 | Medium, often overlaps with O-H |

| Propyl Group | C(sp³)-H Stretch | 2870-2960 | Strong, sharp |

| Carboxylic Acid | C=O Stretch | 1690-1725 | Very strong, sharp |

| Pyrazole Ring | C=N, C=C Stretch | 1450-1600 | Medium to strong |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Strong |

Table 1: Predicted IR absorption frequencies.

The combination of the extremely broad O-H stretch and the intense C=O stretch below 1730 cm⁻¹ is a classic and trustworthy signature of a hydrogen-bonded carboxylic acid.[10][11][12][13][14]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the dry, solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: Apply pressure to ensure good contact. Collect the spectrum from 4000 to 400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance Spectroscopy: The Definitive Structural Map

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structure elucidation, providing detailed information about the carbon-hydrogen framework. A combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques allows for the complete and unambiguous assignment of the structure.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR reveals the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling.

Rationale for Experimental Choice

The choice of solvent is critical. DMSO-d₆ is ideal as it is a polar aprotic solvent that allows for the observation of exchangeable protons (O-H and N-H), which might be lost or broadened in other solvents like CDCl₃.[15] A D₂O exchange experiment is a self-validating step; adding a drop of D₂O will cause the signals from exchangeable protons to disappear, confirming their identity.[11][12]

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -COOH | ~12.5-13.5 | broad singlet | 1H | - | Acidic proton, H-bonding. Disappears on D₂O shake. |

| Pyrazole N-H | ~11.0-13.0 | broad singlet | 1H | - | Tautomeric proton on the ring. Disappears on D₂O shake. |

| Pyrazole C4-H | ~6.8 | singlet | 1H | - | Isolated proton on the aromatic ring. |

| Propyl α-CH₂ | ~2.8 | triplet | 2H | ~7.5 | Adjacent to the pyrazole ring and a CH₂ group. |

| Propyl β-CH₂ | ~1.7 | sextet | 2H | ~7.5 | Coupled to a CH₂ and a CH₃ group (2+3=5 lines, sextet). |

| Propyl γ-CH₃ | ~0.9 | triplet | 3H | ~7.5 | Terminal methyl group adjacent to a CH₂. |

Table 2: Predicted ¹H NMR chemical shifts and multiplicities.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy identifies all unique carbon atoms in the molecule.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆)

| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | ~165 | Carbonyl carbon of a carboxylic acid.[11][13] |

| C3 (Pyrazole) | ~155 | sp² carbon of the pyrazole ring attached to the propyl group. |

| C5 (Pyrazole) | ~145 | sp² carbon of the pyrazole ring attached to the COOH group. |

| C4 (Pyrazole) | ~110 | sp² CH carbon of the pyrazole ring.[16] |

| Propyl α-CH₂ | ~28 | sp³ carbon adjacent to the pyrazole ring. |

| Propyl β-CH₂ | ~22 | sp³ carbon in the middle of the propyl chain. |

| Propyl γ-CH₃ | ~14 | sp³ terminal methyl carbon. |

Table 3: Predicted ¹³C NMR chemical shifts.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the sample in 0.6 mL of DMSO-d₆.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Use a standard pulse sequence with 8-16 scans.

-

D₂O Exchange: Add one drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H NMR spectrum to identify exchangeable protons.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, several hundred to a few thousand scans may be required.

-

(Optional but Recommended) 2D NMR: Acquire a COSY (Correlation Spectroscopy) spectrum to confirm ¹H-¹H couplings (e.g., the α-β-γ protons of the propyl chain) and an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton directly to its attached carbon.

Caption: Integrated workflow for structure elucidation.

Conclusion: A Self-Validating System for Structural Integrity

The structure elucidation of 3-propyl-1H-pyrazole-5-carboxylic acid exemplifies a robust, multi-faceted analytical strategy. The process begins with a logical synthetic hypothesis, which is then systematically interrogated by a suite of orthogonal spectroscopic techniques.

-

Mass Spectrometry confirms the elemental composition and molecular weight.

-

IR Spectroscopy provides unmistakable evidence of the key carboxylic acid and N-H functional groups.

-

NMR Spectroscopy , through ¹H, ¹³C, and 2D experiments, delivers the final, high-resolution map of the molecular architecture, confirming the precise arrangement and connectivity of every atom in the C-H framework.

References

-

Bernard, M. K. (2006). Mass Fragmentation Pattern of Some Pyrazolo[1,5-a]pyrimidine Derivatives. science24.com. Available at: [Link]

-

Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

- Duddeck, H., et al. (2009). Structure Elucidation by Modern NMR: A Workbook. Springer. (Note: While not directly cited, this represents a foundational text for the principles described).

-

NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid. Available at: [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Available at: [Link]

-

University of Calgary. Infrared Spectroscopy: Carboxylic Acids. Available at: [Link]

-

Zhang, C., et al. (2007). 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4209. Available at: [Link]

-

PubChem. 3-Propyl-1H-pyrazole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. science24.com [science24.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 14. echemi.com [echemi.com]

- 15. researchgate.net [researchgate.net]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 3-Propyl-1H-pyrazole-5-carboxylic Acid (CAS: 76424-47-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Propyl-1H-pyrazole-5-carboxylic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds and approved drugs. The presence of both a carboxylic acid and a propyl group on this scaffold provides synthetic handles for derivatization and modulation of physicochemical properties, making it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this important chemical entity.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties of 3-propyl-1H-pyrazole-5-carboxylic acid is essential for its effective use in research and development. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 76424-47-0 | [1] |

| Molecular Formula | C₇H₁₀N₂O₂ | [1] |

| Molecular Weight | 154.17 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 383.1 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.255 g/cm³ (Predicted) | N/A |

| Flash Point | 185.5 °C (Predicted) | N/A |

| pKa | ~3.6 (Estimated based on 5-acetyl-1H-pyrazole-3-carboxylic acid) | [2] |

Spectral Characterization

While experimental spectra for 3-propyl-1H-pyrazole-5-carboxylic acid are not widely published, the expected spectral features can be inferred from the analysis of its functional groups and related structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl protons, a sextet for the central methylene protons, and a triplet for the methylene protons adjacent to the pyrazole ring). A singlet for the proton on the pyrazole ring is also anticipated. The acidic proton of the carboxylic acid will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the three distinct carbons of the propyl group, the carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid, which is expected to be the most downfield signal.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching vibration for the carbonyl group is expected around 1700-1725 cm⁻¹. C-H stretching vibrations for the propyl group and the pyrazole ring will appear in the 2800-3100 cm⁻¹ region.[3][4][5]

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (154.17 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the propyl chain.

Synthesis and Reactivity

The synthesis of 3-propyl-1H-pyrazole-5-carboxylic acid can be achieved through a well-established route for pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with hydrazine, followed by hydrolysis of the resulting ester.

Synthetic Workflow

Figure 1: Synthetic pathway to 3-propyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocols

Step 1: Synthesis of Ethyl 2,4-dioxoheptanoate

This step involves the Claisen condensation of 2-pentanone with diethyl oxalate.[6]

-

Prepare a solution of sodium ethoxide in ethanol.

-

To the refluxing solution of sodium ethoxide, add a solution of 2-pentanone and diethyl oxalate dropwise over 30 minutes.[6]

-

Continue refluxing the mixture for a specified period to ensure complete reaction.

-

After cooling, the reaction mixture is worked up by acidification and extraction to isolate the crude ethyl 2,4-dioxoheptanoate.

-

Purification can be achieved by vacuum distillation.

Step 2: Synthesis of Ethyl 3-propyl-1H-pyrazole-5-carboxylate

This is a cyclocondensation reaction to form the pyrazole ring.

-

Dissolve ethyl 2,4-dioxoheptanoate in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution, often at a reduced temperature.

-

The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The product is isolated by removing the solvent and can be purified by crystallization or chromatography.

Step 3: Synthesis of 3-Propyl-1H-pyrazole-5-carboxylic Acid (Hydrolysis)

The final step is the saponification of the ethyl ester. This protocol is adapted from the hydrolysis of the N-methylated analog.[7]

-

Suspend ethyl 3-propyl-1H-pyrazole-5-carboxylate in an aqueous solution of sodium hydroxide.

-

Heat the mixture to facilitate the hydrolysis of the ester.

-

After the reaction is complete, cool the mixture and acidify with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid.

-

The solid product is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization.

Reactivity

The reactivity of 3-propyl-1H-pyrazole-5-carboxylic acid is dictated by its three main components: the pyrazole ring, the carboxylic acid group, and the propyl chain.

-

Pyrazole Ring: The pyrazole ring is aromatic and can undergo electrophilic substitution reactions, although the carboxylic acid group is deactivating. The nitrogen atoms can be alkylated.

-

Carboxylic Acid Group: The carboxylic acid functionality can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol.

-

Propyl Chain: The alkyl chain is generally unreactive but can influence the steric and electronic properties of the molecule.

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole-5-carboxylic acid scaffold is a key pharmacophore in a variety of therapeutic areas. While direct applications of 3-propyl-1H-pyrazole-5-carboxylic acid are not extensively documented, its derivatives have shown significant biological activity.

Histone Deacetylase (HDAC) Inhibition

A recent study highlighted the potential of derivatives of 3-propyl-1H-pyrazole-5-carboxylic acid as potent and selective inhibitors of histone deacetylase 6 (HDAC6). Specifically, N-phenyl-5-propyl-1H-pyrazole-3-carboxamide was identified as a promising lead compound for the treatment of acute liver injury.[1][8][9][10] This compound demonstrated high antinecroptotic activity, excellent selective HDAC6 inhibition, and the ability to degrade HDAC6.[8] It also showed significant anti-inflammatory activity by inhibiting key inflammatory proteins.[8]

Figure 2: Application of a 3-propyl-1H-pyrazole-5-carboxylic acid derivative in HDAC6 inhibition.

This discovery opens up avenues for the exploration of other derivatives of 3-propyl-1H-pyrazole-5-carboxylic acid as potential treatments for inflammatory and proliferative diseases. The pyrazole carboxamide scaffold serves as a key recognition motif for the enzyme.[11]

Other Potential Applications

Given the broad biological activities of pyrazole derivatives, 3-propyl-1H-pyrazole-5-carboxylic acid can be considered a valuable starting material for the synthesis of compounds with potential applications as:

-

Anti-inflammatory agents: Many pyrazole-containing compounds exhibit anti-inflammatory properties.[12]

-

Anticancer agents: The pyrazole scaffold is present in several anticancer drug candidates.

-

Agrochemicals: Pyrazole derivatives have been developed as herbicides and fungicides.[13]

Safety and Handling

3-Propyl-1H-pyrazole-5-carboxylic acid is classified as a combustible solid and is considered an irritant.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Storage: The compound should be stored in a tightly sealed container in a cool, dry place.

Conclusion

3-Propyl-1H-pyrazole-5-carboxylic acid is a valuable heterocyclic building block with significant potential in drug discovery and development. Its straightforward synthesis and the versatility of its functional groups allow for the creation of diverse chemical libraries. The recent identification of one of its derivatives as a potent and selective HDAC6 inhibitor underscores the therapeutic promise of this scaffold. Further exploration of the chemistry and biology of 3-propyl-1H-pyrazole-5-carboxylic acid and its analogs is warranted to unlock its full potential in the development of novel medicines.

References

-

Synthesis of Part A: Ethyl 2,4-dioxoheptanoate. PrepChem.com. Available from: [Link]

-

Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. J Med Chem. 2025 Jan 9;68(1):531-554. Available from: [Link]

-

Discovery of N-Phenyl-5-propyl-1 H -pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. ACS Publications. Available from: [Link]

-

Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study. PubMed. Available from: [Link]

-

Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. Semantic Scholar. Available from: [Link]

-

Ethyl 2,4-dioxoheptanoate. ChemBK. Available from: [Link]

-

3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid. MySkinRecipes. Available from: [Link]

- US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate. Google Patents.

-

Exploring the Chemistry of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid: A Pharma Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

IR: carboxylic acids. UCLA Chemistry and Biochemistry. Available from: [Link]

-

3-PROPYL-1H-PYRAZOLE-5-CARBOXYLIC ACID. precisionFDA. Available from: [Link]

-

NMR Chemical Shifts. University of Wisconsin-Madison. Available from: [Link]

-

13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available from: [Link]

-

A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. Available from: [Link]

-

1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. ResearchGate. Available from: [Link]

-

ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260. PubChem. Available from: [Link]

-

Interpreting Infrared Spectra. Specac Ltd. Available from: [Link]

-

13C NMR Chemical Shift. Oregon State University. Available from: [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. Available from: [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available from: [Link]

-

1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook. Available from: [Link]

-

1H NMR Chemical Shift. Oregon State University. Available from: [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]

-

1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook. Available from: [Link]

-

Solubility of Organic Compounds. University of Calgary. Available from: [Link]

-

1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937. PubChem. Available from: [Link]

-

5-acetyl-1h-pyrazole-3-carboxylic acid cas 1297537-45-1. Home Sunshine Pharma. Available from: [Link]

-

1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid | C8H12N2O2 | CID 587797. PubChem. Available from: [Link]

-

Pyrazoles database - synthesis, physical properties. ChemSynthesis. Available from: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 5-ACETYL-1H-PYRAZOLE-3-CARBOXYLIC ACID CAS 1297537-45-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. prepchem.com [prepchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. | Semantic Scholar [semanticscholar.org]

- 11. Novel thiol-based histone deacetylase inhibitors bearing 3-phenyl-1H-pyrazole-5-carboxamide scaffold as surface recognition motif: Design, synthesis and SAR study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3-Methyl-1-propyl-1H-pyrazole-5-carboxylic acid [myskinrecipes.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to the Theoretical Properties of Pyrazole Carboxylic Acid Derivatives: From Quantum Mechanics to Drug Discovery

This guide provides a comprehensive exploration of the theoretical properties of pyrazole carboxylic acid derivatives, a class of heterocyclic compounds of paramount importance in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document bridges the gap between fundamental quantum chemical principles and their practical application in the design of novel therapeutics. We will delve into the electronic and structural characteristics that govern the behavior of these molecules, detail the computational and experimental methodologies used to probe these properties, and illustrate how this theoretical understanding is leveraged in modern drug discovery workflows.

Section 1: Core Theoretical & Structural Properties

The therapeutic potential of pyrazole carboxylic acid derivatives is not accidental; it is a direct consequence of their intrinsic electronic and structural features. Understanding these properties at a molecular level is the foundation of rational drug design.

Electronic Properties: The Drivers of Reactivity and Interaction

The distribution of electrons within the pyrazole ring and its substituents dictates the molecule's reactivity, stability, and ability to interact with biological targets. Key electronic properties are routinely investigated using computational methods.

-

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron.[1] The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.[2][3][4] For example, a study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO gap of approximately 4.458 eV, indicating high electronic stability.[2] This property is crucial in drug design, as it influences how a molecule might interact with the active site of a protein or undergo metabolic transformation.

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the van der Waals surface of a molecule, providing a powerful guide to its reactive sites.[1][2] Regions of negative potential (typically colored red or yellow) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. For pyrazole carboxylic acids, the oxygen atoms of the carboxyl group and the pyridine-like nitrogen (N2) of the pyrazole ring typically show strong negative potential, identifying them as key sites for hydrogen bonding and coordination with biological targets.[2]

Structural Properties: The Blueprint for Biological Function

The three-dimensional arrangement of atoms and the non-covalent interactions that stabilize it are defining characteristics of pyrazole carboxylic acid derivatives.

-

Tautomerism and Hydrogen Bonding: N-unsubstituted pyrazoles can exist in different tautomeric forms, a phenomenon that significantly impacts their hydrogen bonding patterns and receptor recognition.[5][6] Computational studies have shown that for many derivatives, the conformational stability is heavily influenced by intramolecular hydrogen bonds, for instance, between the pyrazole N-H and the carbonyl oxygen of the carboxylic acid group.[2][7] In the solid state, these molecules often form extensive intermolecular hydrogen-bonded networks, creating stable, ribbon-like structures.[7] Understanding the dominant tautomer and its hydrogen bonding propensity is vital for predicting how a drug candidate will fit into a protein's binding pocket.

-

Conformational Analysis: The overall shape of the molecule is determined by the rotational barriers around single bonds, such as the bond connecting a phenyl substituent to the pyrazole ring. X-ray crystallography studies have revealed that even within the same crystal, different molecules of a pyrazole derivative can adopt slightly different conformations to optimize their packing and intermolecular interactions.[8]

| Property | Typical Calculated Value (Representative Example) | Significance in Drug Development |

| HOMO Energy | -5.907 eV[2] | Relates to ionization potential; indicates susceptibility to oxidation. |

| LUMO Energy | -1.449 eV[2] | Relates to electron affinity; indicates susceptibility to reduction. |

| HOMO-LUMO Gap (ΔE) | 4.458 eV[2] | Correlates with chemical reactivity and stability; influences electronic transitions (color).[4] |

| Dipole Moment | ~2-5 Debye | Influences solubility, membrane permeability, and strength of dipole-dipole interactions. |

| pKa (Carboxylic Acid) | ~3-5 | Determines ionization state at physiological pH, affecting solubility and target binding. |

| Tautomer Energy Difference | 1-5 kJ/mol[5] | Indicates the relative population of different tautomers, which may have different binding modes. |

Table 1: Key theoretical and physicochemical properties of a representative pyrazole carboxylic acid derivative and their relevance.

Section 2: Computational Methodologies for Property Prediction

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for predicting the properties of organic molecules with a favorable balance of accuracy and computational cost.[9][10][11][12]

Causality in Method Selection

The choice of a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is a critical decision. B3LYP is a hybrid functional that incorporates a portion of exact exchange from Hartree-Fock theory, which often provides more accurate results for organic molecules than simpler functionals.[9] The 6-311++G(d,p) basis set is robust; it includes diffuse functions (++) to accurately describe anions and weak interactions, and polarization functions (d,p) to allow for non-spherical electron distribution, which is essential for describing π-systems and hydrogen bonds.[1][9]

Experimental Protocol: DFT Calculation of a Pyrazole Carboxylic Acid Derivative

This protocol outlines a self-validating system for theoretical analysis.

-

Molecule Building: Construct the 3D structure of the target pyrazole derivative using molecular modeling software (e.g., GaussView, Avogadro).

-

Input File Generation:

-

Define the calculation type: Opt Freq (Optimization followed by Frequency calculation).

-

Specify the method: B3LYP/6-311++G(d,p).

-

Set the charge (usually 0) and spin multiplicity (usually 1 for a singlet state).

-

Optionally, include commands to save the final coordinates and generate orbital data (e.g., Pop=NBO).

-

-

Job Submission: Submit the input file to a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation of Geometry Optimization: After the calculation completes, open the output file.

-

Causality Check: Search for the results of the frequency calculation. A true energy minimum is confirmed by the absence of any imaginary frequencies. If imaginary frequencies exist, it indicates a transition state or an unstable geometry, requiring re-optimization.[9] This step is a critical self-validation of the computational result.

-

-

Data Extraction and Analysis:

-

Structural Data: Extract the optimized bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Locate the energies of the alpha and beta molecular orbitals. Identify the HOMO (highest occupied) and LUMO (lowest unoccupied) energies.[13] Calculate the energy gap: ΔE = ELUMO – EHOMO.

-

Spectroscopic Data: The output will contain calculated vibrational frequencies (IR) and NMR chemical shifts (if requested).

-

Visualization: Use visualization software to generate the MEP surface and view the shapes of the HOMO and LUMO orbitals.

-

Section 3: Experimental Validation of Theoretical Properties

Computational predictions are powerful but must be grounded in experimental reality. Spectroscopic and crystallographic techniques provide the necessary validation and offer complementary insights into molecular structure and behavior.

NMR Spectroscopy: Probing Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of ¹H, ¹³C, and ¹⁵N nuclei.[14][15][16]

-

Causality in NMR Experiments: For pyrazole derivatives, distinguishing between tautomers is a common challenge, as rapid proton exchange at room temperature can lead to averaged and often broadened signals.[14] To overcome this, low-temperature NMR is employed. By slowing down the exchange rate, the distinct signals for each tautomer can be resolved, allowing for the determination of the major tautomer in solution.[14] 2D NMR techniques like HMBC are invaluable for unambiguously assigning carbon signals by identifying long-range (2-3 bond) correlations between protons and carbons.[14]

Experimental Protocol: Low-Temperature ¹H NMR for Tautomer Analysis

-

Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in ~0.6 mL of a deuterated solvent with a low freezing point (e.g., deuterated methanol, CD₃OD, or dichloromethane, CD₂Cl₂).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (298 K) to serve as a baseline.

-

Probe Cooling: Gradually lower the temperature of the NMR probe in 10-20 K increments.

-

Equilibration: Allow the sample to thermally equilibrate for 5-10 minutes at each new temperature before acquiring data. This ensures uniform temperature and minimizes spectral artifacts.

-

Data Acquisition: Record a ¹H NMR spectrum at each temperature point.

-

Analysis: Observe the spectra as the temperature decreases. Look for the splitting of previously broad or averaged signals into two distinct sets of signals. The integration of these new signals provides the ratio of the two tautomers at that temperature.

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides the unambiguous, three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[17][18][19][20][21] It is the gold standard for validating computationally optimized geometries and understanding packing forces.[17]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the pyrazole derivative, suitable for diffraction (typically 0.1-0.3 mm in size). This is often achieved by slow evaporation of a solvent from a saturated solution.[18][21] This step is frequently the most challenging part of the process.

-

Crystal Mounting: Mount a high-quality crystal on a goniometer head, often under a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: Place the goniometer in a diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, the diffracted X-rays are recorded by a detector.[20]

-

Structure Solution: The collected diffraction data (a set of reflection intensities and positions) is processed. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[17]

-

Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined using least-squares methods to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[20] The final refined structure provides a highly accurate picture of the molecule's solid-state conformation.

Section 4: Application in Drug Design and Development

The ultimate goal of studying theoretical properties is to design better drugs more efficiently. Quantitative Structure-Activity Relationship (QSAR) studies are a prime example of this paradigm.[22]

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling seeks to build a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[23] This is achieved by correlating calculated molecular descriptors (which are manifestations of the theoretical properties) with experimentally measured activity (e.g., IC₅₀ values).

-

Causality in QSAR: The underlying principle is that the biological activity of a molecule is a function of its physicochemical and structural properties. By modeling this relationship, we can predict the activity of new, unsynthesized compounds and prioritize the most promising candidates for synthesis, saving significant time and resources.[22][24][25] The descriptors used in QSAR models can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., LogP), directly linking the theoretical properties discussed earlier to a measurable biological outcome.

A successful QSAR model, validated by its predictive power on a test set of compounds (high Q² value), can reveal which molecular features are critical for activity.[25] For example, a model might show that high activity correlates with a low LUMO energy and a negative electrostatic potential near the carboxylic acid group, providing clear, actionable guidance for the design of the next generation of inhibitors.

Conclusion

The study of pyrazole carboxylic acid derivatives is a compelling example of modern chemical science, where theoretical principles, computational power, and experimental validation converge. By understanding the fundamental electronic and structural properties of these molecules, we can explain their reactivity, predict their behavior, and rationally engineer them for specific biological functions. The integrated workflow—from DFT calculations and spectroscopic analysis to QSAR modeling—provides a robust framework for accelerating the discovery and development of novel therapeutics, solidifying the role of theoretical chemistry as an indispensable tool in the pharmaceutical sciences.

References

-

A Solid-State NMR, X-ray Diffraction, and ab Initio Computational Study of Hydrogen-Bond Structure and Dynamics of Pyrazole-4-Carboxylic Acid Chains. Journal of the American Chemical Society. [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University/Shodhganga. [Link]

-

The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]

-

Physico-chemical properties of the designed pyrazole derivatives. ResearchGate. [Link]

-

Quantitative Structure Activity Relationship (QSAR) Analysis of Some Pyrazole Derivatives as Hypoglycemic Agents: Computational Approach for Drugs Discovery. ResearchGate. [Link]

-

Tautomerism, hydrogen bonding and vibrational properties of 4-acetyl-3(5)-amino-5(3)-methylpyrazole. ResearchGate. [Link]

-

Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography, DFT, molecular docking, and molecular dynamics simulation. Journal of Molecular Structure. [Link]

-

Pyrazoles database - synthesis, physical properties. LookChem. [Link]

-

Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds. ResearchGate. [Link]

-

Synthesis and DFT calculation of novel pyrazole derivatives. ResearchGate. [Link]

-

Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). PubMed. [Link]

-

Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications. Nature. [Link]

-

1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate. [Link]

-

A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

-

Structures and tautomerism of substituted pyrazoles studied in the supersonic jet expansion. ResearchGate. [Link]

-

Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors. PubMed. [Link]

-

Experimental and theoretical NMR data. ResearchGate. [Link]

-

The Structure and Dynamic Properties of 1H-Pyrazole-4-Carboxylic Acids in the Solid State. Semantic Scholar. [Link]

-

X-Ray Crystallography of Chemical Compounds. PubMed Central. [Link]

-

2D and 3D-QSAR Modeling of 1H-Pyrazole Derivatives as EGFR Inhibitors: Molecular Docking, and Pharmacokinetic Profiling. ResearchGate. [Link]

-

Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

-

In-Silico QSAR Studies of Some Pyrazolone Compounds. European Open Science. [Link]

-

Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. PubMed Central. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

X-ray Crystallography. Chemistry LibreTexts. [Link]

-

HOMO-LUMO Energy Gap. Schrödinger. [Link]

-

Assessing Reactivity with LUMO and HOMO Energy Gap. WuXi Chemistry. [Link]

-

How to Calculate HOMO LUMO Energy Gap. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. learn.schrodinger.com [learn.schrodinger.com]

- 4. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. mkuniversity.ac.in [mkuniversity.ac.in]

- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 20. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. eu-opensci.org [eu-opensci.org]

- 24. Comparative QSAR model generation using pyrazole derivatives for screening Janus kinase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

A Technical Guide to the Potential Biological Activities of 3-propyl-1H-pyrazole-5-carboxylic acid

Executive Summary

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of pharmacologically active compounds and FDA-approved drugs.[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: 3-propyl-1H-pyrazole-5-carboxylic acid (CAS: 76424-47-0). While direct biological data for this molecule is not extensively documented in public literature, its structural features—a C3-alkyl substituted pyrazole ring coupled with a C5-carboxylic acid moiety—are hallmarks of compounds with significant therapeutic potential. This document synthesizes data from related pyrazole derivatives to build a scientifically grounded rationale for investigating its potential in three key areas: anti-inflammatory, anticancer, and antimicrobial applications. We provide not just a review of potential mechanisms but also actionable, detailed protocols for the initial in vitro validation of these activities, designed to provide a robust foundation for future drug discovery programs.

Molecular Profile and Rationale for Investigation

3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound with the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[4] The molecule consists of a five-membered aromatic pyrazole ring, which features two adjacent nitrogen atoms, substituted with a propyl group at the C3 position and a carboxylic acid group at the C5 position.

The rationale for investigating this specific molecule is compelling:

-

The Pyrazole Core: This ring system is isosteric to other aromatic rings and offers a unique combination of hydrogen bond donors (N-1) and acceptors (N-2), facilitating strong and specific interactions with biological targets.[3]

-

The Carboxylic Acid Moiety: This functional group is a classic pharmacophore in many drug classes, notably non-steroidal anti-inflammatory drugs (NSAIDs), where it often serves as a key binding element for enzyme active sites.

-

The Propyl Group: The lipophilicity and size of the alkyl substituent at the C3 position can significantly influence target binding, selectivity, and pharmacokinetic properties.

Given these features, we hypothesize that 3-propyl-1H-pyrazole-5-carboxylic acid is a prime candidate for screening against targets where related pyrazoles have shown proven efficacy.

Potential as a Selective Anti-inflammatory Agent

The most prominent therapeutic success of the pyrazole scaffold is in the field of inflammation, exemplified by the selective COX-2 inhibitor, Celecoxib.[2][5] The structural arrangement of 3-propyl-1H-pyrazole-5-carboxylic acid suggests a strong potential for similar activity.

Scientific Rationale and Hypothesized Mechanism

Chronic inflammation is implicated in a multitude of diseases, and the cyclooxygenase (COX) enzymes are central to this process.[6] Traditional NSAIDs inhibit both COX-1 (constitutively expressed for homeostatic functions, like gastric protection) and COX-2 (inducible at sites of inflammation), leading to efficacy but also significant gastrointestinal side effects.[5] Selective COX-2 inhibitors mitigate these side effects.

Many selective COX-2 inhibitors utilize a diaryl heterocycle core. The pyrazole ring in our target compound, combined with its substituents, could potentially fit into the larger, more accommodating active site of the COX-2 enzyme while being excluded from the narrower COX-1 active site. The carboxylic acid could anchor the molecule to key residues within the active site, mimicking the binding of arachidonic acid. We hypothesize that 3-propyl-1H-pyrazole-5-carboxylic acid will act as a selective inhibitor of the COX-2 enzyme.

Visualization: Hypothesized COX-2 Inhibition Pathway

The diagram below illustrates the arachidonic acid cascade and the proposed point of intervention for 3-propyl-1H-pyrazole-5-carboxylic acid.

Caption: Standard workflow for in vitro anticancer compound screening.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast, A549 lung, HepG2 liver)

-

Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound and Doxorubicin (positive control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear cell culture plates

-

Multichannel pipette, incubator (37°C, 5% CO₂)

-

Microplate reader (570 nm)

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of medium into a 96-well plate.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and doxorubicin in culture medium. The final DMSO concentration should be <0.5%.

-

Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate the plate for 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL) to each well.

-

Incubate for another 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Abs_treated / Abs_control) * 100.

-

Plot the percent viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

-

Data Presentation: Sample IC₅₀ Table

All quantitative data should be summarized for clear comparison.

| Compound | Cancer Cell Line | IC₅₀ (µM) [Mean ± SD] |

| 3-propyl-1H-pyrazole-5-carboxylic acid | MCF-7 (Breast) | Experimental Value |

| 3-propyl-1H-pyrazole-5-carboxylic acid | A549 (Lung) | Experimental Value |

| 3-propyl-1H-pyrazole-5-carboxylic acid | HepG2 (Liver) | Experimental Value |

| Doxorubicin (Control) | MCF-7 (Breast) | Experimental Value |

| Doxorubicin (Control) | A549 (Lung) | Experimental Value |

| Doxorubicin (Control) | HepG2 (Liver) | Experimental Value |

Potential as a Novel Antimicrobial Agent

Pyrazole carboxylic acid derivatives have been reported to possess significant antibacterial and antifungal activities, making this a promising avenue of investigation. [7][8][9][10]

Scientific Rationale

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Heterocyclic compounds like pyrazoles offer unique chemical scaffolds that can overcome existing resistance mechanisms. Studies have shown that pyrazole derivatives can inhibit the growth of a broad spectrum of pathogens, including Gram-positive bacteria like Staphylococcus aureus, Gram-negative bacteria like Escherichia coli, and fungi such as Candida albicans. [2][7][9][11]The specific combination of the pyrazole core, a C5-carboxylic acid, and a C3-propyl group in our target molecule provides a novel chemical space to explore for antimicrobial activity.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

-

Bacterial strains: Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative)

-

Fungal strain: Candida albicans

-

Culture media: Cation-adjusted Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi.

-

Test compound, Ciprofloxacin (antibacterial control), Fluconazole (antifungal control)

-

Sterile 96-well U-bottom microplates

-

Spectrophotometer (600 nm)

Procedure:

-

Inoculum Preparation:

-

Grow microbial cultures overnight.

-

Dilute the cultures in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL (for bacteria) or 2.5 x 10³ CFU/mL (for fungi) in the assay wells.

-

-

Compound Preparation:

-

In a 96-well plate, add 100 µL of sterile broth to all wells.

-

Add 100 µL of a high-concentration stock of the test compound (e.g., 256 µg/mL) to the first column of wells.

-

Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

-

Repeat for control drugs in separate rows.

-

-

Inoculation:

-

Add 100 µL of the prepared microbial inoculum to each well.

-

Include a sterility control (broth only) and a growth control (broth + inoculum, no drug).

-

-

Incubation:

-

Incubate the plates at 35-37°C for 18-24 hours for bacteria, or 24-48 hours for fungi.

-

-

MIC Determination:

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Optionally, add a viability indicator like resazurin to aid in determination.

-

Data Presentation: Sample MIC Table

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| 3-propyl-1H-pyrazole-5-carboxylic acid | Experimental Value | Experimental Value | Experimental Value |

| Ciprofloxacin (Control) | Experimental Value | Experimental Value | N/A |

| Fluconazole (Control) | N/A | N/A | Experimental Value |

Conclusion and Future Directions

While 3-propyl-1H-pyrazole-5-carboxylic acid itself remains largely uncharacterized in the public domain, the wealth of data on structurally related pyrazole derivatives provides a powerful and logical basis for its investigation as a potential therapeutic agent. The convergence of a privileged pyrazole scaffold with a reactive carboxylic acid group makes it a highly attractive candidate for screening.

The immediate path forward involves the execution of the in vitro protocols detailed in this guide. Positive results, or "hits," from these primary assays would warrant a comprehensive drug discovery cascade, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the C3-propyl group and derivatizing the carboxylic acid to optimize potency and selectivity.

-

Secondary and Mechanistic Assays: Elucidating the precise mechanism of action for any confirmed activity.

-

ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity profiles.

-

In Vivo Efficacy Studies: Evaluating the compound's performance in relevant animal models of inflammation, cancer, or infection.

The systematic exploration of 3-propyl-1H-pyrazole-5-carboxylic acid represents a scientifically sound and promising endeavor in the search for novel therapeutics.

References

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.).

- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).

- Multi-step Synthesis of Novel Pyrazole Derivatives as Anticancer Agents. (n.d.).

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (n.d.).

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences, 24(16), 12724. [Link]

- Mini review on anticancer activities of Pyrazole Derivatives - IJNRD. (2023).

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.).

- Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423. (n.d.). PubMed.

- Pyrazole as an anti-inflammatory scaffold. (2022). International journal of health sciences.

- Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (n.d.). PMC - NIH.

- Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. (2021). Meddocs Publishers.

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2025).

- The MICs of antibacterial activity of the newly synthesized pyrazole derivatives compounds. (n.d.).

-

Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives. (2014). PubMed. [Link]

-

Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2021). Mini-Reviews in Organic Chemistry, 18(1), 93-109. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). PMC - PubMed Central. [Link]

- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (n.d.). Frontiers.

- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).

- Current status of pyrazole and its biological activities. (n.d.). PMC - PubMed Central.

- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

- Examples of pyrazole-containing drugs and their pharmacological activities. (n.d.). ResearchGate.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). MDPI.

- Design, synthesis and biological investigation of certain pyrazole-3-carboxylic acid derivatives as novel carriers for nitric oxide. (n.d.). Request PDF - ResearchGate.

- 1-Methyl-5-propyl-1H-pyrazole-3-carboxylic acid. (n.d.). Chem-Impex.

- Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. (n.d.). PubMed.

- The Synthesis and Application of 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic Acid by NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

- Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry.

- Synthesis of pyrazole carboxylic acid intermediate 5... (n.d.). ResearchGate.

- 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0. (n.d.). Sigma-Aldrich.

- (PDF) 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid. (2025). ResearchGate.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Propyl-1H-pyrazole-5-carboxylic acid DiscoveryCPR 76424-47-0 [sigmaaldrich.com]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. sciencescholar.us [sciencescholar.us]

- 7. meddocsonline.org [meddocsonline.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]